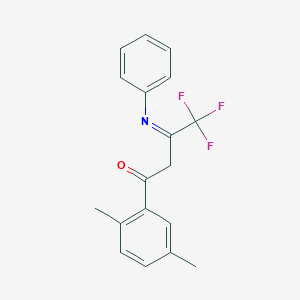
(3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is a synthetic organic compound characterized by its unique structural features. It contains a trifluoromethyl group, a phenyl group, and a dimethylphenyl group, making it a compound of interest in various fields of research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one typically involves the condensation of 2,5-dimethylbenzaldehyde with trifluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (3Z)-1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one can be compared with other trifluoromethyl-containing compounds such as trifluoromethyl ketones and trifluoromethyl imines.
- Compounds like 1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-1-one and 1-(2,5-Dimethylphenyl)-4,4,4-trifluoro-3-(phenylimino)butan-2-one share similar structural features but differ in their reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
919997-84-5 |
|---|---|
分子式 |
C18H16F3NO |
分子量 |
319.3 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-4,4,4-trifluoro-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C18H16F3NO/c1-12-8-9-13(2)15(10-12)16(23)11-17(18(19,20)21)22-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChIキー |
UZBOVCCIBPOMBS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
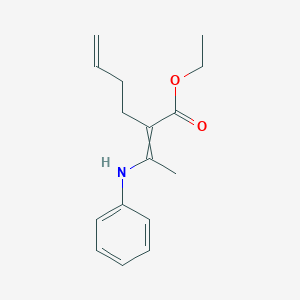
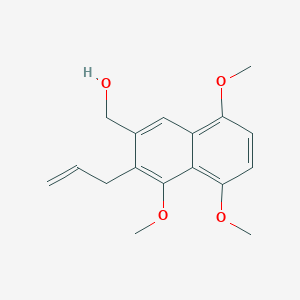
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
propanedinitrile](/img/structure/B14199672.png)
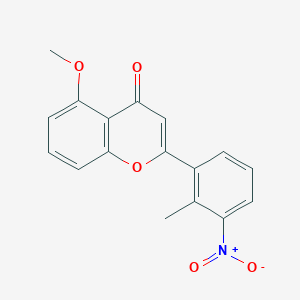
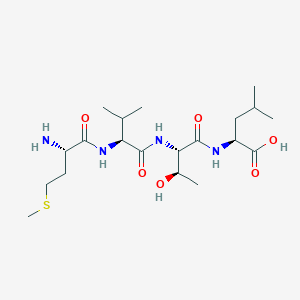
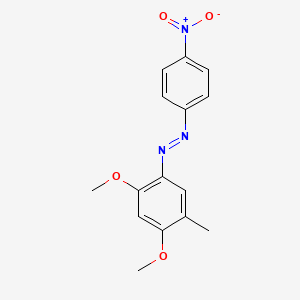
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
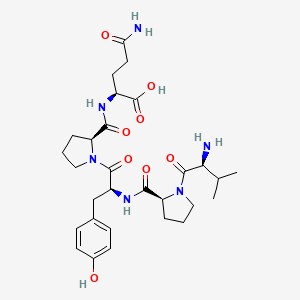
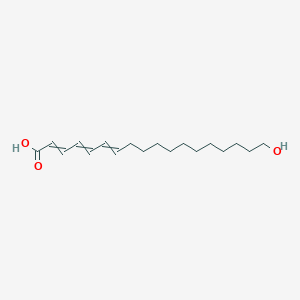
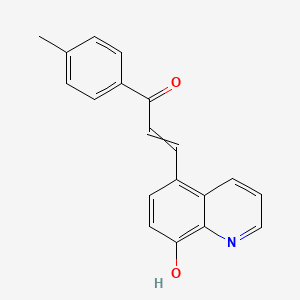
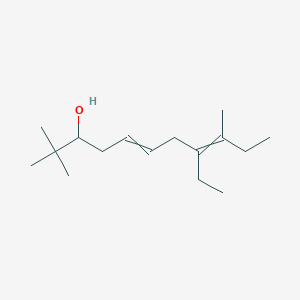
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
